3-Bromo-4-difluoromethoxy-5-nitrotoluene
Description
3-Bromo-4-difluoromethoxy-5-nitrotoluene is a halogenated aromatic compound featuring a toluene backbone substituted with bromine (Br), difluoromethoxy (OCF₂), and nitro (NO₂) groups. Its molecular formula is C₈H₅BrF₂NO₃, with a molecular weight of 304.04 g/mol. The compound’s structure combines electron-withdrawing groups (Br, NO₂) and a polarizable difluoromethoxy moiety, rendering it highly reactive in electrophilic substitution and nucleophilic displacement reactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of fluorinated bioactive molecules .
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-5-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)7(15-8(10)11)6(3-4)12(13)14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTALRZXFLWRRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-difluoromethoxy-5-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-difluoromethoxy-5-nitrotoluene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 3-Bromo-4-difluoromethoxy-5-nitrotoluene may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-difluoromethoxy-5-nitrotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 3-Amino-4-difluoromethoxy-5-nitrotoluene.
Oxidation: 3-Bromo-4-difluoromethoxy-5-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-4-difluoromethoxy-5-nitrotoluene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-difluoromethoxy-5-nitrotoluene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups such as nitro and difluoromethoxy can influence the compound’s reactivity and binding affinity to molecular targets. The exact pathways and molecular targets can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomerism
The target compound is compared below with two structurally related derivatives (see Table 1):
Table 1: Structural and Functional Comparison
Key Observations :
Positional Isomerism : The target compound and 2-Bromo-5-difluoromethoxy-4-nitrotoluene () are positional isomers. The placement of bromine and nitro groups alters electronic effects:
- In the target compound, the nitro group at position 5 creates stronger para-directional effects, whereas in the isomer from , the nitro at position 4 leads to meta/ortho reactivity patterns.
- The difluoromethoxy group in the target (position 4) enhances electron-withdrawing effects compared to the simpler fluoro group in 3-Bromo-4-fluorotoluene (), increasing stability against hydrolysis .
Reactivity and Stability :
- The nitro group in both nitrotoluene derivatives reduces ring electron density, making them less reactive toward electrophiles but more resistant to oxidative degradation compared to 3-Bromo-4-fluorotoluene .
- The difluoromethoxy group (OCF₂) offers superior metabolic stability in drug candidates compared to methoxy (OCH₃) or fluoro (F) substituents, as seen in ’s compound .
Physicochemical Properties
- Solubility : The nitro and difluoromethoxy groups increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water.
- Thermal Stability : Nitro-containing derivatives (e.g., the target and ’s compound) exhibit lower thermal stability than halogen-only analogues like 3-Bromo-4-fluorotoluene , requiring storage below 25°C to prevent decomposition .
Biological Activity
Overview
3-Bromo-4-difluoromethoxy-5-nitrotoluene is a nitroaromatic compound characterized by a unique arrangement of functional groups, including bromine, difluoromethoxy, and nitro groups attached to a toluene backbone. This compound has garnered attention for its potential biological activities, particularly in biochemical assays and medicinal chemistry.
- Molecular Formula : CHBrFNO
- Molecular Weight : 282.04 g/mol
- Canonical SMILES : CC1=CC(=C(C(=C1)Br)OC(F)F)N+[O-]
The biological activity of 3-Bromo-4-difluoromethoxy-5-nitrotoluene is influenced by its chemical structure, which allows it to interact with various biological targets. The electron-withdrawing properties of the nitro and difluoromethoxy groups can enhance its reactivity and binding affinity to enzymes and receptors. Specific interactions include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by competing with substrates or altering the enzyme's conformation.
- Receptor Modulation : It can potentially modulate receptor activity, affecting signal transduction pathways critical in various physiological processes.
Biological Activity Data
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that 3-Bromo-4-difluoromethoxy-5-nitrotoluene showed significant inhibitory activity against certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .
-
Cytotoxicity Assessment :
- Research conducted on various cancer cell lines indicated that this compound exhibited cytotoxic effects, with IC50 values suggesting effective concentration ranges for inducing apoptosis .
- Targeting Tyrosine Kinases :
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Bromo-3,5-difluoroanisole | Similar halogenated structure | Known inhibitor of cyclin-dependent kinases |
| 5-Bromo-3-difluoromethoxy-4-nitrotoluene | Contains similar functional groups | Exhibits similar enzyme inhibition profiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
